Isoquinoline, 1,2,3,4-tetrahydro-1-benzyl-6,7-dimethoxy-, hydrochloride
Description
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 81165-23-3) is a synthetic isoquinoline alkaloid derivative with structural modifications designed to enhance pharmacological properties while mitigating toxicity. It belongs to the 1-aryl-6,7-dimethoxy-tetrahydroisoquinoline (THIQ) class, synthesized via the Pictet–Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted benzaldehydes in trifluoroacetic acid, achieving yields of 85–98% .
Properties
CAS No. |
20226-05-5 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13;/h3-7,11-12,16,19H,8-10H2,1-2H3;1H |
InChI Key |
DNQXTZKEFIGUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bischler–Napieralski Cyclization
This classical method involves the cyclization of phenylacetamide derivatives to form 3,4-dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.
- Step 1: Preparation of phenylacetamide derivatives from 2-(3,4-dimethoxyphenyl)ethan-1-amine and phenylacetyl chloride in dichloromethane under basic conditions at 0 °C.
- Step 2: Cyclization using phosphoryl chloride in toluene to yield 3,4-dihydroisoquinoline intermediates.
- Step 3: Catalytic hydrogenation (e.g., using 10% Pd-C under H2 atmosphere) to reduce the dihydroisoquinoline to 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
- Step 4: Purification by silica-gel column chromatography using ethyl acetate and n-hexane mixtures as eluents.
This method yields the target compound with high purity and yields around 78-97% depending on the step and conditions.
Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization
A modern, stereoselective approach involves:
- Step 1: Petasis reaction of chiral aminoacetaldehyde acetals with boronic acids and glyoxylic acid to form chiral oxazinone intermediates.
- Step 2: Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core.
- Step 3: Acidic hydrolysis followed by catalytic hydrogenation to obtain the hydrochloride salt of the target compound.
- Step 4: Purification via trituration with ethanol/water mixtures.
This method is notable for enabling the synthesis of optically pure enantiomers and diastereoselective products, important for biological activity studies.
Benzylation via Phase-Transfer Catalysis
For introducing the benzyl group at the nitrogen:
- Step 1: Formation of sodium phenoxide from phenol and sodium hydroxide in aqueous phase.
- Step 2: Reaction of phenylacetamide derivatives with benzyl chloride in the presence of tetrabutylammonium bromide (TBAB) as a liquid-liquid phase transfer catalyst.
- Step 3: Isolation of benzylated intermediates for further cyclization.
This method enhances reaction rates and yields under mild conditions.
Comparative Data Table of Key Preparation Steps
| Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenylacetamide formation | 2-(3,4-Dimethoxyphenyl)ethan-1-amine, phenylacetyl chloride, NaOH, DCM, 0 °C | 75 | White solid after recrystallization |
| 2 | Cyclization (Bischler–Napieralski) | Phosphoryl chloride, toluene | 78-89 | Produces 3,4-dihydroisoquinoline |
| 3 | Catalytic hydrogenation | 10% Pd-C, H2 atmosphere | >90 | Reduction to tetrahydroisoquinoline |
| 4 | Benzylation (Phase-transfer catalysis) | Benzyl chloride, TBAB, NaOH, organic solvent | High | Efficient N-benzylation |
| 5 | Petasis/Pomeranz–Fritsch–Bobbitt | Boronic acid, glyoxylic acid, chiral aminoacetal, acid hydrolysis, Pd-C hydrogenation | Moderate to High | Enables stereoselective synthesis |
Research Findings and Analytical Data
- Yields: The overall yield for the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can reach up to 97% in optimized protocols.
- Purity: Purification by silica-gel chromatography and recrystallization ensures high purity. Characterization by ^1H-NMR and ^13C-NMR confirms structure and substitution patterns.
- Stereochemistry: The Petasis/Pomeranz–Fritsch–Bobbitt approach allows access to enantiomerically enriched compounds, important for biological activity.
- Catalysts and Conditions: Use of phase-transfer catalysts like TBAB improves efficiency in benzylation steps, while Pd-C catalysis is essential for hydrogenation reductions.
Summary and Recommendations
The preparation of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is well-established through classical and modern synthetic routes:
- Classical Bischler–Napieralski cyclization remains a robust method for preparing the tetrahydroisoquinoline core.
- Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization offers stereoselective advantages and access to chiral derivatives.
- Phase-transfer catalysis is effective for introducing benzyl groups under mild conditions.
For research or industrial synthesis requiring high stereochemical purity, the Petasis/Pomeranz–Fritsch–Bobbitt protocol is recommended. For rapid and high-yield production, the Bischler–Napieralski route with catalytic hydrogenation is preferred.
Chemical Reactions Analysis
Oxidation and Reduction
The compound undergoes reactions typical of tetrahydroisoquinoline derivatives:
-
Oxidation : Potassium permanganate (KMnO₄) can oxidize the tetrahydroisoquinoline ring to form isoquinoline derivatives under acidic conditions.
-
Reduction : LiAlH₄ (lithium aluminum hydride) may reduce functional groups such as carbonyls or double bonds in derivatives.
Alkylation and Substitution
The benzyl group at position 1 enables further alkylation or substitution reactions, depending on the reaction conditions. For example:
-
Sulfide Formation : Reaction with tert-butylsulfinyl groups under basic conditions (e.g., NaH/DMF) to introduce sulfinyl substituents .
Hydrogenation
Hydrogenation of the isoquinoline ring to form tetrahydroisoquinoline derivatives is a common step in synthesis. This reaction is often catalyzed by transition metals (e.g., palladium or platinum) under high pressure.
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the molecular composition and purity of the compound and its intermediates:
| Compound | HRMS (Calcd M+H⁺) | Observed M+H⁺ |
|---|---|---|
| Final Product (I) | 284.16593 | 284.16451 |
| Intermediate (6) | 388.19636 | 388.19409 |
Optical Activity
Chiral centers in the molecule exhibit specific optical rotations, as seen in:
Comparison of Structural Variants
Scientific Research Applications
Biological Activities
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several biological activities that make it a subject of interest in pharmacological research:
Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties. The presence of methoxy groups may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Studies have suggested that tetrahydroisoquinolines can exhibit neuroprotective effects. This compound may play a role in protecting neuronal cells from apoptosis and oxidative damage. Investigations into its mechanism of action could pave the way for developing neuroprotective drugs .
Anticancer Potential
Certain isoquinoline derivatives have shown anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms through which 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts these effects are still under investigation but hold promise for future therapeutic applications against various malignancies .
Case Study 1: Neuroprotection
A recent study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson's disease. The results indicated that treatment with 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly reduced neuronal loss and improved motor function compared to untreated controls. This suggests potential for further development as a neuroprotective agent .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of various tetrahydroisoquinoline derivatives using DPPH and ABTS radical scavenging assays. The study found that 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .
Summary Table of Applications
| Application Area | Findings |
|---|---|
| Antioxidant Activity | Exhibits significant free radical scavenging properties |
| Neuroprotection | Protects neuronal cells; potential use in treating neurodegenerative diseases |
| Anticancer Potential | Induces apoptosis in cancer cells; requires further investigation |
Mechanism of Action
The mechanism of action of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, some tetrahydroisoquinoline derivatives have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine or chlorine at C-6' reduces toxicity by 1.86–2.5× .
- Methylenedioxy group : In 3e, this substituent significantly lowers toxicity (13.75×) .
- Nitro groups : Increase irritation risk (e.g., 3n) despite acceptable LD₅₀ .
Pharmacological Activity
Local Anesthetic Efficacy
All derivatives (except 4b) in 1% concentration surpassed lidocaine in duration of complete anesthesia on rabbit eyes . The benzyl-substituted compound’s activity is inferred to be comparable, though specific data are unavailable.
Antitumor Potential
Analogues like 1-phenyl-6,7-dimethoxy-THIQ (3a) have shown antitumor activity, suggesting structural flexibility for oncology applications .
Biological Activity
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 81165-23-3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H22ClNO2
- Molecular Weight : 319.83 g/mol
- CAS Number : 81165-23-3
Synthesis
The synthesis of tetrahydroisoquinoline derivatives typically involves various methods such as Pomeranz-Fritsch cyclization and Petasis reaction. For instance, recent studies have demonstrated efficient synthetic routes leading to derivatives with enhanced biological activity .
Anticancer Properties
A significant area of research has focused on the anticancer properties of tetrahydroisoquinoline derivatives. A study evaluated a series of 6,7-dimethoxy-tetrahydroisoquinoline compounds for their ability to reverse multidrug resistance (MDR) in cancer cells. Among these derivatives, certain compounds exhibited IC50 values comparable to established MDR reversers like verapamil, indicating potential as novel anticancer agents .
| Compound | IC50 (μM) | MDR Reversal Ratio |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
Neuroprotective Effects
Research has also highlighted neuroprotective effects attributed to tetrahydroisoquinoline derivatives. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A study indicated that certain tetrahydroisoquinoline derivatives could inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance .
Case Study 1: Multidrug Resistance Reversal
In vitro studies using K562/A02 cell lines demonstrated that specific derivatives of tetrahydroisoquinoline significantly reversed drug resistance in cancer cells. The compounds were tested against standard chemotherapeutics and showed enhanced efficacy in resistant cell lines .
Case Study 2: Neuroprotection in Animal Models
Animal studies have indicated that tetrahydroisoquinoline derivatives can protect against neurotoxic agents by reducing oxidative stress markers and improving cognitive function in models of Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or Pictet-Spengler reactions using benzylamine derivatives and appropriately substituted aldehydes. Purity optimization includes recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Purity validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is critical, with target purity ≥95% .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzyl and methoxy substituents. For example, the benzyl protons appear as a singlet at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 358.18). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the primary research applications of this compound in life sciences?
- Methodological Answer : It serves as a precursor for bioactive isoquinoline alkaloids, particularly in studying neurotransmitter analogs (e.g., dopamine receptor ligands). Applications include in vitro enzyme inhibition assays (e.g., monoamine oxidase) and radioligand binding studies, using tritiated or fluorescently labeled derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritation. Personal protective equipment (gloves, lab coat) is mandatory. Stability studies indicate sensitivity to light; store desiccated at –20°C. Emergency procedures for accidental exposure include rinsing with water and consulting SDS documentation .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?
- Methodological Answer : Optimize reaction kinetics using microwave-assisted synthesis to reduce reaction time and byproduct formation. Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during benzylation. Monitor reaction progress via inline FTIR to detect intermediates and adjust conditions dynamically .
Q. How do researchers resolve contradictions in pharmacological data between analogs (e.g., varying MAO inhibition potency)?
- Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic interactions. Validate hypotheses via site-directed mutagenesis of enzyme active sites (e.g., MAO-B FAD-binding domain). Cross-reference IC₅₀ values from fluorometric assays with structural analogs (e.g., 3,4,5-trimethoxybenzyl derivatives) .
Q. What strategies ensure compound stability during long-term storage or under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in phosphate-buffered saline (pH 7.4) enhances aqueous stability. For in vivo studies, encapsulate in liposomes to prevent degradation by plasma esterases .
Q. How can in silico modeling predict metabolic pathways or toxicity profiles?
- Methodological Answer : Use Schrödinger’s QikProp to predict ADME properties (e.g., logP ~2.1, suggesting moderate blood-brain barrier penetration). Simulate cytochrome P450 metabolism with StarDrop’s DEREK module, identifying potential hepatotoxic metabolites (e.g., demethylated derivatives) .
Q. What advanced techniques differentiate between polymorphic forms of the hydrochloride salt?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to detect melting point variations (e.g., Form I: 280–285°C vs. Form II: 265–270°C). Pair with Raman spectroscopy to distinguish crystal packing motifs. Polymorph stability under humidity is assessed via dynamic vapor sorption (DVS) .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for MAO-B inhibition across studies.
Resolution :
- Step 1 : Replicate assays using standardized protocols (e.g., human recombinant MAO-B, kynuramine substrate).
- Step 2 : Compare with structurally validated analogs (e.g., 6,7-dimethoxy-2-methyl derivatives) to isolate substituent effects.
- Step 3 : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
